

Application Notes and Protocols for In Vivo Testing of UVARIGRANOL B

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Compound of Interest

Compound Name: UVARIGRANOL B

Cat. No.: B597468

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Introduction

UVARIGRANOL B is a polyoxygenated cyclohexene isolated from the roots of *Uvaria grandiflora*. While in vivo data for **UVARIGRANOL B** is not yet available, a related compound from the same plant, (-)-zeylenol, has demonstrated potential anti-inflammatory and anticancer properties. Specifically, (-)-zeylenol has shown cytotoxic effects against MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cell lines, inducing apoptosis via caspase-3 activation, and has exhibited anti-inflammatory activity in animal models.^[1] These findings suggest that **UVARIGRANOL B** may possess similar therapeutic potential.

These application notes provide detailed protocols for the in vivo evaluation of **UVARIGRANOL B**'s anti-inflammatory and anticancer activities using established animal models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.^{[2][3][4]}

Experimental Protocol

Objective: To assess the anti-inflammatory effect of **UVARIGRANOL B** on carrageenan-induced paw edema in Wistar rats.

Materials:

- Animals: Male Wistar rats (180-220g).
- Test Compound: **UVARIGRANOL B**, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.[\[5\]](#)[\[6\]](#)
- Reference Drug: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg) as a positive control.[\[6\]](#)
[\[7\]](#)
- Vehicle: 0.5% carboxymethylcellulose (or appropriate vehicle) as a negative control.
- Equipment: Plethysmometer or digital calipers, syringes, gavage needles.

Procedure:

- Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
- Grouping: Randomly divide animals into the following groups (n=6 per group):
 - Group I: Vehicle Control
 - Group II: Positive Control (Indomethacin)
 - Group III: **UVARIGRANOL B** (Low Dose, e.g., 25 mg/kg)
 - Group IV: **UVARIGRANOL B** (Medium Dose, e.g., 50 mg/kg)
 - Group V: **UVARIGRANOL B** (High Dose, e.g., 100 mg/kg)
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

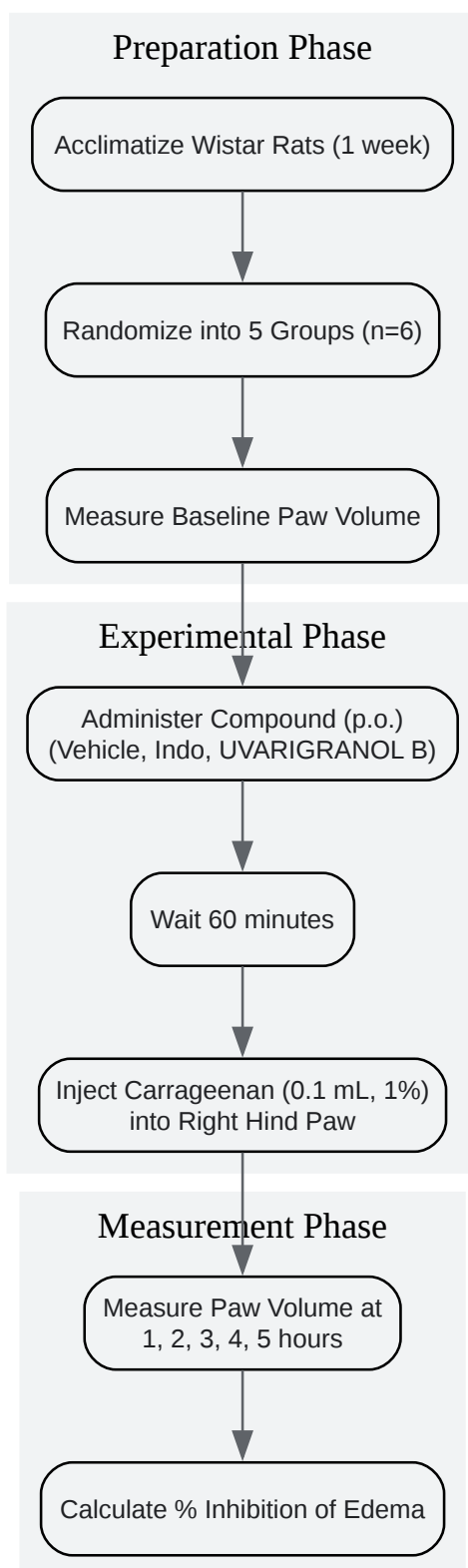
- Compound Administration: Administer the vehicle, Indomethacin, or **UVARIGRANOL B** orally (p.o.) via gavage, 60 minutes before carrageenan injection.[1][8]
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][6]
- Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
- Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Data Presentation

Table 1: Effect of **UVARIGRANOL B** on Carrageenan-Induced Paw Edema in Rats

Group	Treatment	Dose (mg/kg)	Paw Volume (mL) at 3h (Mean ± SD)	% Inhibition of Edema
I	Vehicle	-	1.85 ± 0.15	-
II	Indomethacin	10	0.98 ± 0.11	47.0%
III	UVARIGRANOL B	25	1.55 ± 0.13	16.2%
IV	UVARIGRANOL B	50	1.24 ± 0.12	33.0%
V	UVARIGRANOL B	100	1.05 ± 0.10	43.2%

Experimental Workflow Diagram



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Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity: Human Tumor Xenograft Models

Xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard for in vivo evaluation of anticancer therapeutics.[9][10][11] Based on the activity of (-)-zeylenol, MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) xenograft models are recommended.

Experimental Protocol: MDA-MB-231 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **UVARIGRANOL B** on a human triple-negative breast cancer xenograft model.

Materials:

- Animals: Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
- Cell Line: MDA-MB-231 human breast cancer cells.
- Test Compound: **UVARIGRANOL B**, formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
- Vehicle Control: Appropriate vehicle for **UVARIGRANOL B**.
- Positive Control: A standard chemotherapy agent (e.g., Paclitaxel or Doxorubicin).
- Ancillary Reagents: Matrigel, sterile PBS, cell culture media.
- Equipment: Calipers, syringes, animal balance.

Procedure:

- Cell Culture: Culture MDA-MB-231 cells under standard conditions (e.g., DMEM, 10% FBS).
- Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.[12]

- Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5×10^6 cells) into the right flank of each mouse.[\[13\]](#)
- Tumor Growth Monitoring: Monitor mice for tumor development. Begin treatment when tumors reach a palpable volume of approximately 100-150 mm³.
- Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group):
 - Group I: Vehicle Control (daily, i.p.)
 - Group II: Positive Control (e.g., Paclitaxel, 10 mg/kg, weekly, i.p.)
 - Group III: **UVARIGRANOL B** (Low Dose, e.g., 20 mg/kg, daily, i.p.)
 - Group IV: **UVARIGRANOL B** (High Dose, e.g., 40 mg/kg, daily, i.p.)
- Efficacy Endpoints:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume:
Volume = (Length x Width²) / 2.
 - Record body weight 2-3 times per week as an indicator of toxicity.
 - Continue treatment for a predetermined period (e.g., 21-28 days).
- Terminal Procedures: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

Experimental Protocol: HepG2 Xenograft Model

Objective: To assess the in vivo antitumor efficacy of **UVARIGRANOL B** on a human hepatocellular carcinoma xenograft model.

Procedure: The protocol is similar to the MDA-MB-231 model, with the following modifications:

- Cell Line: HepG2 human hepatocellular carcinoma cells.
- Cell Inoculation: Prepare and inject HepG2 cells as described for MDA-MB-231. A typical inoculum is $1-5 \times 10^6$ cells per mouse.[\[14\]](#)[\[15\]](#)

- Positive Control: A standard therapeutic such as Sorafenib can be used.[\[14\]](#)
- Endpoints: Monitor tumor volume and body weight as the primary endpoints.

Data Presentation

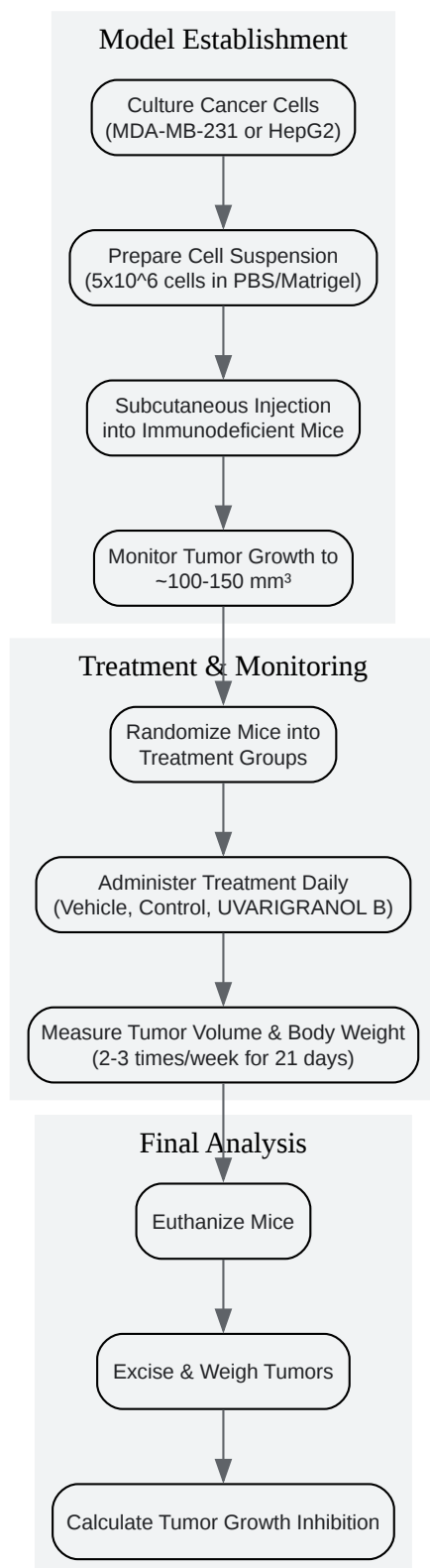
Table 2: Efficacy of **UVARIGRANOL B** in the MDA-MB-231 Xenograft Model

Group	Treatment	Dose (mg/kg)	Mean Final Tumor Volume (mm ³) (Mean ± SEM)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) (Mean ± SD)
I	Vehicle	-	1550 ± 180	-	+5.5 ± 2.1
II	Paclitaxel	10	580 ± 95	62.6%	-8.2 ± 3.5
III	UVARIGRANOL B	20	1120 ± 150	27.7%	+4.8 ± 1.9
IV	UVARIGRANOL B	40	790 ± 110	49.0%	+1.5 ± 2.4

Table 3: Efficacy of **UVARIGRANOL B** in the HepG2 Xenograft Model

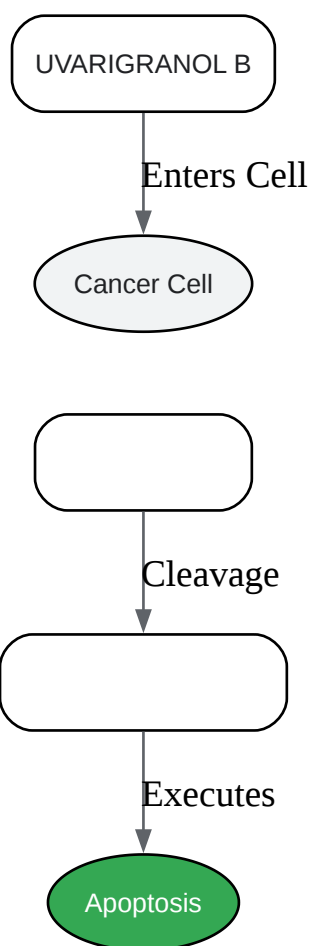
Group	Treatment	Dose (mg/kg)	Mean Final Tumor Weight (g) (Mean \pm SEM)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) (Mean \pm SD)
I	Vehicle	-	1.42 \pm 0.21	-	+6.1 \pm 2.3
II	Sorafenib	30	0.65 \pm 0.11	54.2%	-4.5 \pm 3.1
III	UVARIGRAN OL B	20	1.15 \pm 0.18	19.0%	+5.2 \pm 2.0
IV	UVARIGRAN OL B	40	0.88 \pm 0.14	38.0%	+2.1 \pm 2.6

Diagrams: Workflow and Signaling Pathway



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Workflow for Anticancer Xenograft Studies.



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Hypothesized Apoptotic Pathway for **UVARIGRANOL B**.

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